Cas no 2320147-38-2 (4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine)

4,5-Dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine is a structurally complex pyrimidine derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a hybrid scaffold combining a pyrimidine core with a piperidinylmethoxy substituent and an oxolane-3-carbonyl moiety, which may enhance binding affinity and selectivity in biological systems. The dimethyl substitution on the pyrimidine ring could improve metabolic stability, while the oxolane-3-carbonyl group may contribute to solubility and pharmacokinetic properties. This compound is of interest for further investigation in drug discovery, particularly for targeting enzymes or receptors where such a multifunctional structure could offer advantages in potency or specificity. Its synthesis requires precise control to ensure purity and reproducibility.
4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine structure
2320147-38-2 structure
Product Name:4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine
CAS No:2320147-38-2
MF:C17H25N3O3
MW:319.39870429039
CID:5327174
Update Time:2025-10-21

4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine Chemical and Physical Properties

Names and Identifiers

    • (4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(tetrahydrofuran-3-yl)methanone
    • [4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone
    • 4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine
    • Inchi: 1S/C17H25N3O3/c1-12-13(2)18-11-19-16(12)23-9-14-3-6-20(7-4-14)17(21)15-5-8-22-10-15/h11,14-15H,3-10H2,1-2H3
    • InChI Key: CQQBWKJFIOLNCH-UHFFFAOYSA-N
    • SMILES: O1CCC(C1)C(N1CCC(COC2C(C)=C(C)N=CN=2)CC1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 399
  • XLogP3: 1.5
  • Topological Polar Surface Area: 64.599

4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine Pricemore >>

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Additional information on 4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine

Introduction to 4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine (CAS No. 2320147-38-2) and Its Emerging Applications in Chemical Biology and Medicine

4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine, identified by its CAS number 2320147-38-2, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the pyrimidine class, a heterocyclic aromatic structure that is widely recognized for its biological activity and potential therapeutic applications. The unique structural features of this molecule, particularly its piperidine moiety and oxolane-based ester group, contribute to its distinct chemical properties and biological interactions.

The molecular architecture of 4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine incorporates several key functional groups that enhance its versatility. The dimethyl substituents at the 4 and 5 positions of the pyrimidine ring provide steric stabilization, while the 1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy side chain introduces both lipophilic and hydrophilic characteristics, making it amenable to various biological targets. This balance of hydrophobicity and hydrophilicity is crucial for drug-like properties such as solubility, bioavailability, and target specificity.

In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives for therapeutic purposes. Pyrimidines are fundamental components of nucleic acids, and their derivatives have been extensively explored as antiviral, anticancer, and antimicrobial agents. Among these derivatives, 4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine has emerged as a promising candidate due to its unique structural motifs that can interact with biological macromolecules in a highly specific manner.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The piperidine ring is a common pharmacophore in many FDA-approved drugs, known for its ability to enhance binding affinity and metabolic stability. The incorporation of an oxolane moiety further modulates the electronic properties of the molecule, allowing for fine-tuning of its interactions with biological targets. This structural flexibility makes 4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine an attractive candidate for medicinal chemists seeking to develop next-generation therapeutics.

Recent studies have highlighted the compound's potential in inhibiting key enzymes involved in cancer progression. For instance, preliminary in vitro assays have demonstrated that derivatives of this compound can disrupt the activity of kinases such as EGFR (epidermal growth factor receptor) and JAK (janus kinase), which are frequently overexpressed in various cancers. The 1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy group appears to be particularly important for modulating enzyme activity by inducing conformational changes that impair kinase function.

The role of oxolane derivatives in medicinal chemistry has also been explored for their ability to enhance drug delivery systems. Oxolane-based prodrugs can improve solubility and bioavailability of active pharmaceutical ingredients (APIs), making them more effective in vivo. In the context of 4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-ylmethoxy}pyrimidine, the oxolane ring could serve as a prodrug moiety that releases the active pyrimidine core under specific physiological conditions, thereby increasing therapeutic efficacy.

Another area where this compound shows promise is in the development of antiviral agents. Pyrimidine derivatives have been widely used in antiviral therapies due to their ability to mimic nucleoside structures essential for viral replication. The structural features of 4,5-dimethyl-6-{1-(oxolane-3-carbonyl)piperidin-4-yloxy}pyrimidine make it a strong candidate for inhibiting viral polymerases by competing with natural nucleosides or by inducing premature termination of viral DNA synthesis.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex framework efficiently. The use of chiral auxiliaries or catalysts may also be necessary to achieve enantiopure forms if stereochemical selectivity is desired for biological activity.

In conclusion, 4,5-dimethyl -6-{1-( ox o lan e - 3 - car b on y l ) p i per id i n - 4 - ylm e tho xy } p y r i mi d i ne ( C A S N o . 2 32 0 1 47 - 38 - 2 ) represents a significant advancement in the field of chemical biology and pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for drug discovery efforts aimed at addressing various diseases, including cancer and viral infections. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the development of next-generation therapeutics.

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